molecular formula C24H34O5Si B15224547 (1R,2S,3S,4R,6S)-4-(((tert-Butyldiphenylsilyl)oxy)methyl)-6-methoxycyclohexane-1,2,3-triol

(1R,2S,3S,4R,6S)-4-(((tert-Butyldiphenylsilyl)oxy)methyl)-6-methoxycyclohexane-1,2,3-triol

Cat. No.: B15224547
M. Wt: 430.6 g/mol
InChI Key: BZXXFGFXPPQZBP-GLBNMMOUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This cyclohexane derivative is characterized by its stereospecific hydroxyl groups (1R,2S,3S,4R,6S configuration), a methoxy group at position 6, and a bulky tert-butyldiphenylsilyl (TBDPS) ether protecting group at the hydroxymethyl substituent. The TBDPS group is commonly employed in organic synthesis to protect hydroxyl functionalities during multi-step reactions due to its stability under basic and mildly acidic conditions . The compound’s stereochemistry and functional groups render it valuable as an intermediate in pharmaceuticals, particularly in nucleoside and carbohydrate chemistry.

Properties

Molecular Formula

C24H34O5Si

Molecular Weight

430.6 g/mol

IUPAC Name

(1R,2S,3S,4R,6S)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-6-methoxycyclohexane-1,2,3-triol

InChI

InChI=1S/C24H34O5Si/c1-24(2,3)30(18-11-7-5-8-12-18,19-13-9-6-10-14-19)29-16-17-15-20(28-4)22(26)23(27)21(17)25/h5-14,17,20-23,25-27H,15-16H2,1-4H3/t17-,20+,21+,22+,23+/m1/s1

InChI Key

BZXXFGFXPPQZBP-GLBNMMOUSA-N

Isomeric SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@H]3C[C@@H]([C@@H]([C@H]([C@H]3O)O)O)OC

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3CC(C(C(C3O)O)O)OC

Origin of Product

United States

Comparison with Similar Compounds

Stereoisomeric Variants

Example : (1R,2S,3R,4R,6R)-4-(((tert-Butyldiphenylsilyl)oxy)methyl)-6-methoxycyclohexane-1,2,3-triol (CymitQuimica, Ref: 10-F611645)

  • Structural Difference : This stereoisomer differs at positions 3 and 6 (3R,6R vs. 3S,6S in the target compound).
  • Impact: Solubility: The altered stereochemistry may reduce aqueous solubility due to differences in hydrogen-bonding patterns. Reactivity: Position 3’s hydroxyl group orientation could affect regioselectivity in glycosylation or phosphorylation reactions.

Silyl-Protected Analogs

Example : (2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)-5-(2-(((E)-3,7-dimethyl-octa-2,6-dien-1-yl)thio)-4-oxopyrimidin-1(4H)yl)tetrahydrofuran-3-yl ()

  • Structural Difference : Uses tert-butyldimethylsilyl (TBDMS) instead of TBDPS and incorporates a nucleobase-like structure.
  • Stability: TBDMS is more labile under acidic conditions, enabling selective deprotection .

Cyclohexane and Oxane Derivatives

Example : (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(4-nitrophenyl)methoxy]oxane-3,4,5-triol ()

  • Structural Difference : Oxane (tetrahydropyran) ring replaces cyclohexane, with a 4-nitrophenylmethoxy group.
  • Impact :
    • Conformational Flexibility : The oxane ring’s chair conformation may enhance hydrogen-bonding interactions compared to cyclohexane.
    • Bioactivity : The nitro group could confer antimicrobial or antiviral properties, unlike the target compound’s synthetic utility .

Chroman and Acetylated Derivatives

Examples :

  • (1R,2R)-1-((2S)-6-tert-butyl-2-hydroxychroman-4-yl)propane-1,2,3-triol ()
  • (1R,2R)-1-((2S)-2-acetoxy-6-methoxychroman-4-yl)propane-1,2,3-triyl triacetate ()
  • Structural Differences : Chroman backbone with acetyl or tert-butyl substituents.
  • Impact :
    • Lipophilicity : Acetylation increases membrane permeability, making these derivatives more suitable for drug delivery.
    • Metabolic Stability : The chroman ring may resist oxidative degradation better than cyclohexane .

Data Table: Key Comparative Properties

Compound Name Molecular Formula Molecular Weight Key Functional Groups Stereochemistry Key Applications
(1R,2S,3S,4R,6S)-4-(((tert-Butyldiphenylsilyl)oxy)methyl)-6-methoxycyclohexane-1,2,3-triol C29H36O6Si 532.7 g/mol TBDPS, methoxy, triol 1R,2S,3S,4R,6S Synthetic intermediate
(1R,2S,3R,4R,6R)-4-(((tert-Butyldiphenylsilyl)oxy)methyl)-6-methoxycyclohexane-1,2,3-triol C29H36O6Si 532.7 g/mol TBDPS, methoxy, triol 1R,2S,3R,4R,6R Discontinued commercial
TBDMS-protected nucleoside analog C46H57N3O7Si2 844.2 g/mol TBDMS, nucleobase, methoxytrityl 2R,3R,4R,5R Antiviral drug synthesis
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(4-nitrophenyl)methoxy]oxane-3,4,5-triol C13H17NO9 331.3 g/mol Nitrophenylmethoxy, oxane, triol 2R,3S,4S,5R,6R Antimicrobial research

Research Findings and Implications

  • Stereochemistry: Minor stereochemical changes (e.g., 3S vs. 3R) significantly alter solubility and synthetic utility, as seen in discontinued commercial variants .
  • Protecting Groups : TBDPS offers superior stability over TBDMS in acidic environments, critical for multi-step syntheses .
  • Bioactivity : Oxane and chroman derivatives exhibit enhanced biological activity compared to cyclohexane-based compounds, highlighting the role of ring structure in drug design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.